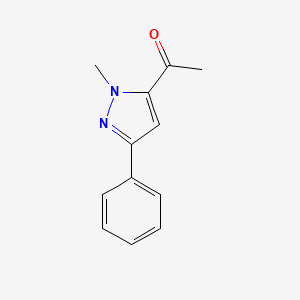

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-methyl-5-phenylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(15)12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSROYIOFLYAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, leading to diverse biological activities.

Mode of Action

It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines. The interaction of the compound with its targets may lead to changes in cellular processes, potentially resulting in cytotoxic effects.

Biochemical Pathways

Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects on several human cell lines. This suggests that the compound may induce changes at the molecular and cellular levels that result in cell death.

Biological Activity

1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one, commonly referred to by its CAS number 1420893-51-1, is a compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the current literature on its biological activity, highlighting key findings, case studies, and relevant data.

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

- CAS Number : 1420893-51-1

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound's effectiveness against various bacterial strains was assessed through Minimum Inhibitory Concentration (MIC) tests.

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Strong |

| Escherichia coli | 0.0195 | Moderate |

| Candida albicans | 0.039 | Moderate |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, with a very low MIC value suggesting strong antibacterial properties .

Case Studies

A study conducted on pyrazole derivatives, including this compound, revealed significant antibacterial effects. The compound was tested in vitro against a panel of bacteria, where it showed complete inhibition of growth in E. coli and S. aureus within an 8-hour exposure period . This rapid action highlights its potential as a therapeutic agent in treating bacterial infections.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the pyrazole ring structure plays a crucial role in interacting with bacterial cell membranes or specific metabolic pathways, leading to cell death or growth inhibition.

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary research suggests that this compound may possess anti-inflammatory effects. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, which are critical in the inflammatory response . This activity positions it as a candidate for further exploration in inflammatory disease models.

Scientific Research Applications

This compound is part of the pyrazole family and exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown significant antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for key microorganisms are as follows:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Strong |

| Escherichia coli | 0.0195 | Moderate |

| Candida albicans | 0.039 | Moderate |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Research

Recent investigations have highlighted the cytotoxic effects of pyrazole derivatives, including 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one, on various human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a potent antibacterial effect, with researchers suggesting that this compound could serve as a basis for developing new antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Another significant study investigated the cytotoxic effects of this compound on human lung cancer cells (A549). The findings revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance thermal stability and intermolecular interactions .

- Bulkier substituents (e.g., benzimidazole-triazole) increase melting points due to restricted molecular motion .

- Hydroxyl or carbonyl groups improve solubility in polar solvents .

Physical Properties

Melting points and spectroscopic data highlight substituent effects:

Preparation Methods

General Synthetic Route

The synthesis of 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one generally proceeds via the condensation of substituted phenylhydrazines with β-dicarbonyl compounds or acetylating agents under controlled conditions. The key steps include:

- Formation of the pyrazole ring by cyclocondensation of phenylhydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.

- Introduction of the ethanone group either by direct acetylation or by using acetyl-containing precursors.

- Purification and crystallization to obtain the target compound with high purity.

Detailed Preparation Procedure

A representative synthetic method involves:

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Reaction of phenylhydrazine with 1-acetoacetyl-4-substituted piperazine or similar β-dicarbonyl compound in ethanol or ethyl acetate solvent, catalyzed by acids (e.g., methanesulfonic acid) or bases (e.g., triethylamine) | Reflux at 75–85°C for 2–3 hours to form intermediate hydrazone or pyrazole precursor | Intermediate isolated as solid or oil |

| 2 | Cyclization using cyclizing agents such as Lawesson’s reagent, Belleau reagent, or phosphorous oxychloride in solvents like tetrahydrofuran (THF) or pyridine, at 40–60°C | Conversion to pyrazole ring system with acetyl substituent | Cyclized product with yields up to 85–90% |

| 3 | Workup involving aqueous washes (sodium bicarbonate, brine), organic solvent extraction (methylene dichloride, toluene), and drying over anhydrous sodium sulfate | Removal of impurities and isolation of pure compound | Purified this compound |

| 4 | Crystallization or drying under controlled temperature (40–45°C) for 15–20 hours | Obtaining solid product with high purity | Final yield typically 80–90% |

Process Optimization and Industrial Considerations

- Avoidance of toxic solvents: Pyridine, often used as a base and solvent in cyclization, is toxic and avoided in industrial scale syntheses. Alternatives like triethylamine or other organic bases are preferred.

- Use of Lawesson’s reagent: This reagent facilitates cyclization efficiently, improving yield and purity compared to older methods using phosphorous oxychloride.

- Temperature control: Precise temperature regulation during reaction and workup stages (e.g., reflux, 50–60°C during acid addition, cooling to 0–5°C during crystallization) is critical for maximizing yield and product quality.

- Environmental impact: Employing water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate and optimizing solvent recovery reduces waste and enhances sustainability.

- Scale-up: Reaction conditions are optimized for large-scale production, including solvent volumes, reaction times, and purification steps to maintain high yield and purity.

Summary Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Phenylhydrazine, 1-acetoacetyl derivatives | High purity reagents recommended |

| Solvents | Ethanol, ethyl acetate, THF, toluene | Avoid pyridine industrially |

| Catalysts/Bases | Methanesulfonic acid, triethylamine | Acid/base catalysis for cyclization |

| Cyclization agents | Lawesson’s reagent, Belleau reagent, phosphorous oxychloride (less preferred) | Lawesson’s reagent preferred for yield and safety |

| Temperature | 40–85°C depending on step | Reflux for condensation, controlled heating for cyclization |

| Reaction time | 2–12 hours | Longer times improve yield but must be balanced |

| Workup | Aqueous washes (sodium bicarbonate, brine), drying | Essential for purity |

| Yield | 80–90% | Optimized process yields |

Representative Research Findings

- The use of Lawesson’s reagent in tetrahydrofuran with triethylamine at 40–60°C results in efficient cyclization, avoiding toxic pyridine and improving yield and purity.

- Refluxing phenylhydrazine with 1-acetoacetyl derivatives in ethanol or ethyl acetate at 75–85°C for 2–3 hours produces high-quality intermediates for subsequent cyclization.

- Post-reaction workup involving washing with sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate, ensures removal of acidic and aqueous impurities.

- Controlled crystallization by cooling reaction mixtures to 0–5°C and washing solids with toluene yields pure crystalline product suitable for pharmaceutical applications.

- Industrial scale processes emphasize environmental considerations, replacing toxic solvents and minimizing waste while maintaining high yield and product quality.

Q & A

Q. What are the recommended synthetic routes for 1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. For example, a modified Claisen-Schmidt reaction using 1-methyl-3-phenylpyrazole-5-carbaldehyde and acetyl chloride in anhydrous conditions (e.g., THF or DCM) with a Lewis acid catalyst (e.g., AlCl₃) at 60–80°C. Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve yield by stabilizing intermediates.

- Catalyst loading : 10–15 mol% AlCl₃ enhances electrophilic substitution at the pyrazole C5 position.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization (ethanol/water) achieves >95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include a singlet for the methyl group at δ ~2.5 ppm (¹H) and the acetyl carbonyl at δ ~195 ppm (¹³C). Aromatic protons (pyrazole/phenyl) appear between δ 7.0–8.5 ppm .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N pyrazole) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement (R-factor < 0.05) confirms bond lengths (e.g., C=O: 1.22 Å) and dihedral angles between phenyl and pyrazole rings (~15–25°) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict electrophilic attack at the pyrazole C4 position (Fukui indices: f⁻ ≈ 0.12).

- Molecular Dynamics (MD) : Simulations in implicit solvent (e.g., water, ethanol) assess conformational stability. The acetyl group stabilizes the pyrazole ring via hyperconjugation (NBO analysis) .

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C correlates with computational thermal stability profiles .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives like this compound?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%).

- Purity validation : HPLC-MS (C18 column, acetonitrile/water gradient) confirms absence of byproducts (e.g., nitro-reduction intermediates).

- Structure-activity relationship (SAR) : Compare IC₅₀ values against analogs (e.g., 3-phenyl vs. 4-chlorophenyl substitution) to isolate substituent effects .

Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly in cases of twinning or disorder?

- Methodological Answer :

- Data collection : Use low-temperature (100 K) CCD detectors to minimize thermal motion.

- Twinning refinement : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning (twin law: -h, -k, l).

- Disordered groups : Constrain methyl/phenyl occupancy with PART/SUMP instructions and isotropic displacement parameters (Uiso ≤ 0.08 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.